molecular formula C5H8O B1207793 2-Ethylacrolein CAS No. 922-63-4

2-Ethylacrolein

Cat. No. B1207793
CAS RN: 922-63-4
M. Wt: 84.12 g/mol
InChI Key: GMLDCZYTIPCVMO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds like 2-Ethylacrolein often involves methods that can ensure the introduction of the ethyl group at the appropriate position in the acrolein molecule. Although specific studies on 2-Ethylacrolein synthesis were not found, related compounds such as acrolein undergo various synthetic routes that might be applicable. For example, acrolein synthesis can involve the oxidation of propylene, a method that could potentially be adapted for 2-Ethylacrolein by modifying the starting materials or synthesis conditions to incorporate the ethyl group (Kehrer & Biswal, 2000).

Molecular Structure Analysis

The molecular structure of 2-Ethylacrolein, similar to acrolein, is characterized by the presence of an alpha,beta-unsaturated aldehyde group. This functional group is responsible for the compound's reactivity and interactions. The addition of an ethyl group likely influences the electronic distribution and steric hindrance, affecting its chemical behavior and reactivity patterns (Grzybowski & Gryko, 2015).

Chemical Reactions and Properties

2-Ethylacrolein participates in various chemical reactions typical of alpha,beta-unsaturated aldehydes. These reactions include addition reactions due to the electrophilic nature of the carbonyl carbon and the potential for nucleophilic attack at the beta position. The presence of the ethyl group may modulate these reactions by affecting the compound's reactivity and selectivity. Acrolein is known to undergo polymerization, addition, and cycloaddition reactions, which could also be relevant for 2-Ethylacrolein (Tang et al., 2011).

Physical Properties Analysis

The physical properties of 2-Ethylacrolein, such as boiling point, melting point, and solubility, are influenced by its molecular structure. The ethyl group contributes to the compound's hydrophobic character, potentially affecting its volatility and solubility in organic solvents compared to acrolein. These properties are critical in determining the compound's behavior in different environments and its applications in chemical synthesis (Martínez-Romero et al., 2007).

Chemical Properties Analysis

2-Ethylacrolein's chemical properties, such as reactivity towards nucleophiles, oxidation, and reduction, are essential for its applications in synthesis and industry. The compound's alpha,beta-unsaturated aldehyde structure makes it prone to undergo reactions such as Michael addition and Aldol condensation. The ethyl group's effect on these reactions can be crucial for designing synthetic pathways and understanding the compound's behavior in biological systems (Lynch & Brown, 1997).

Scientific Research Applications

  • Distillation Separation Process

    • 2-Ethylacrolein's distillation separative process was studied using Aspen Plus software. A four-column distillation separation process was designed, achieving a 2-ethylacrolein purity of 99%. This study is significant for guiding the design and analysis of distillation processes in industrial settings (Guo Wei-ping, 2010).
  • Mutagenicity Studies

    • Research on 2-ethylacrolein's mutagenicity in Salmonella typhimurium TA100 showed that it is a direct mutagen. The study explored the relationship between the size of the alkylating substituent in the C2 position and mutagenicity, contributing to understanding the mutagenic potential of alkylated acrolein derivatives (Neudecker et al., 1991).
  • Inhalation Toxicity in Rats

    • A study on the inhalation toxicity of alpha-ethylacrolein in rats over 13 weeks at various concentrations revealed significant effects at higher concentrations, including growth retardation and histopathological changes. This research contributes to understanding the toxicological profile of alpha-ethylacrolein and its impact on mammalian health (Appelman et al., 1981).
  • Enantioselective Catalysis

    • The Michael reaction of acrolein with ethyl 2-oxocyclohexanecarboxylate was catalyzed enantioselectively using optically active transition metal complexes. This study offers insights into the use of 2-ethylacrolein in enantioselective catalysis, a crucial aspect in the synthesis of chiral compounds (Brunner & Krumey, 1999).
  • Biodegradability in Petrochemical Wastes

    • Research on the biodegradability of 2-ethylacrolein in petrochemical wastes using a methanogenic acetate enrichment culture revealed its inhibitory effect at low concentrations. This is crucial for assessing the treatability of acrolein in anaerobic conditions, especially in wastewater treatment contexts (Stewart et al., 1995).
  • Acrolein in Environmental Science

    • A study on ambient acrolein concentrations in different regions of California identified significant variations between urban, coastal, and remote regions. This research is vital for understanding acrolein's environmental distribution and its implications for air quality and public health (Cahill, 2014).
  • Membrane Solubilization by Hydrophobic Polyelectrolyte

    • The interaction of poly(2-ethylacrylic acid) with lipid membranes was explored, revealing insights into the pH-dependent solubilization of membranes. This research has implications for the development of lipid vesicles that release their contents in response to specific stimuli (Thomas et al., 1994).
  • Reactions with Biological Nucleophiles

    • A comprehensive study on acrolein's metabolism and interactions relevant to human health and disease highlighted its reactivity with biological nucleophiles, leading to protein and DNA modification. This research is critical for understanding the biological impact of acrolein exposure (Stevens & Maier, 2008).
  • Joint Toxic Effects of Type-2 Alkene Electrophiles

    • Investigating the joint toxic effects of type-2 alkene electrophiles, including 2-ethylacrolein, this study provides insight into the additive and synergistic interactions of these chemicals, relevant for assessing environmental and occupational health risks (Zhang et al., 2016).
  • Pulmonary Effects in COPD

    • A study on the effects of acrolein in pulmonary cells highlighted its relevance to chronic obstructive pulmonary disease (COPD). The research elucidates acrolein's role in oxidative stress, altered gene transcription, and airway damage, contributing to a deeper understanding of COPD pathogenesis (Moretto et al., 2012).

Safety And Hazards

2-Ethylacrolein is classified as highly flammable and fatal if inhaled. It is harmful if swallowed or in contact with skin . It is recommended to use this chemical only outdoors or in a well-ventilated area and to wear protective clothing, gloves, and eye/face protection .

properties

IUPAC Name

2-methylidenebutanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O/c1-3-5(2)4-6/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMLDCZYTIPCVMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1029205
Record name 2-Methylenebutanal
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Molecular Weight

84.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colorless liquid with a pungent odor; [Alfa Aesar MSDS]
Record name 2-Methylenebutanal
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Vapor Pressure

36.4 [mmHg]
Record name 2-Methylenebutanal
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Product Name

2-Ethylacrolein

CAS RN

922-63-4
Record name Ethylacrolein
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Record name alpha-Ethylacrolein
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Record name 2-Methylenebutanal
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Record name 2-ethylacrylaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
238
Citations
J Lei, T Gao, J Li, J Wang, D Quan, X Xu… - Journal of Molecular …, 2023 - Elsevier
… In this work, 2-ethylacrolein (2EA) has been chosen because it is the alkyl derivative of the simplest olefine aldehyde, propenal. The present work reports the rotational spectrum of 2EA …
Number of citations: 2 www.sciencedirect.com
HS Li, Y Xiong, G Zhang - Advanced Synthesis & Catalysis, 2018 - Wiley Online Library
… A rhodium-catalyzed 2-ethylacrolein-promoted protocol enables the annulation reactions of … This research highlights the use of 2-ethylacrolein which probably serves as a tool of …
Number of citations: 12 onlinelibrary.wiley.com
T Neudecker, E Eder, C Deininger… - Mutation Research Letters, 1991 - Elsevier
The C 2 -alkylated acrolein derivatives 2-methylacrolein, 2-ethylacrolein and 2-propylacrolein are mutagenic in Salmonella typhimurium TA100. They are direct mutagens, their …
Number of citations: 10 www.sciencedirect.com
E Eder, C Deininger - Environmental and molecular …, 2001 - Wiley Online Library
… Mutagenicities of 2-methylacrolein (F), 2-ethylacrolein (Œ), 2-propylacrolein (f), and 2-… Mutagenicities of 2-methylacrolein (F), 2-ethylacrolein (Œ), 2-propylacrolein (f), and 2-…
Number of citations: 19 onlinelibrary.wiley.com
EJ Corey, TP Loh, TD Roper… - Journal of the …, 1992 - ACS Publications
… reveal that enantioselectivities with catalyst 4 are very similar to those with 1; for example, in CH2C12 at -78 C, 2-chloroacrolein (200:1); 2methylacrolein or 2-ethylacrolein (96:4). With …
Number of citations: 219 pubs.acs.org
P Mochalski, A Sponring, J King, K Unterkofler… - Cancer cell …, 2013 - Springer
… In the case of 2-ethylacrolein the identification was based exclusively on the NIST mass … drop for 2-methyl 2-propenal and 2-ethylacrolein amounted to only 60% and 75%, respectively. …
Number of citations: 103 link.springer.com
PA Kots, MA Artsiusheuski, YV Grigoriev… - ACS Catalysis, 2020 - ACS Publications
… At low contact time, only butadiene, butanal, and 2-ethylacrolein are detected at the outlet of the reactor. 2-Ethylacrolein is produced by aldol condensation of butanal with formaldehyde …
Number of citations: 16 pubs.acs.org
X Xing, Y Yu, H Xi, G Song, Y Wang, J Zuo… - … of Environmental Science …, 2018 - Springer
… The average removal efficiencies for 2-ethylacrolein, butanoic acid and 2-ethylhexanol were as high as 84.0%, 79.0% and 96.2%, respectively. The results observed for toxicities …
Number of citations: 14 link.springer.com
E Eder, C Deininger - Mutation Research/Genetic Toxicology and …, 2002 - Elsevier
… With ethanol as solvent five of the tested compounds, ie acrolein, crotonaldehyde, 2,4-hexadienal, 2-methylacrolein and 2-ethylacrolein are clearly positive according to these criteria …
Number of citations: 19 www.sciencedirect.com
EE Royals, ER Covington - Journal of the American Chemical …, 1955 - ACS Publications
… Lithium aluminum hydride reduction of this mixture and subsequent hydrolysis and dehydration of the product gave pure 1 -methyl-2-ethylacrolein in 54% yield from the mixed …
Number of citations: 11 pubs.acs.org

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